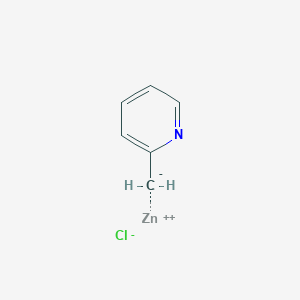
Zinc,chloro(2-pyridiylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc,chloro(2-pyridiylmethyl)-, also known as 2-Pyridinylmethyl zinc chloride, is an organic zinc compound with the chemical formula C(_6)H(_6)ClNZn. It is a white solid that is relatively stable in air. This compound is widely used in organic synthesis due to its ability to catalyze the formation of carbon-carbon and carbon-nitrogen bonds .
准备方法
Synthetic Routes and Reaction Conditions
Zinc,chloro(2-pyridiylmethyl)- can be synthesized through the reaction of 2-bromomethylpyridine with zinc powder. This reaction is typically carried out in an anhydrous solvent and is facilitated by heating. Zinc chloride is often added as a catalyst to promote the reaction. The general reaction scheme is as follows:
2-Bromomethylpyridine+Zn→2-Pyridinylmethyl zinc chloride
Industrial Production Methods
In industrial settings, the production of Zinc,chloro(2-pyridiylmethyl)- follows similar principles but is scaled up to accommodate larger quantities. The reaction is conducted in large reactors with precise control over temperature and solvent conditions to ensure high yield and purity. The product is then purified through crystallization or distillation.
化学反应分析
Types of Reactions
Zinc,chloro(2-pyridiylmethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: It can add to multiple bonds, such as alkenes and alkynes, to form new carbon-carbon bonds.
Reduction Reactions: It can act as a reducing agent in certain organic transformations.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Anhydrous solvents like tetrahydrofuran (THF) and diethyl ether are commonly used.
Catalysts: Zinc chloride is often used as a catalyst to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting Zinc,chloro(2-pyridiylmethyl)- with an amine can produce a substituted pyridine derivative.
科学研究应用
Chemistry
In chemistry, Zinc,chloro(2-pyridiylmethyl)- is used as a reagent in organic synthesis. It is particularly valuable for forming carbon-carbon and carbon-nitrogen bonds, making it useful in the synthesis of complex organic molecules.
Biology
In biological research, this compound can be used to modify biomolecules, such as peptides and nucleotides, through its ability to form stable bonds with nitrogen-containing groups.
Medicine
In medicinal chemistry, Zinc,chloro(2-pyridiylmethyl)- is explored for its potential to create new pharmaceutical compounds. Its ability to form stable complexes with various ligands makes it a candidate for drug development.
Industry
In industrial applications, this compound is used in the production of fine chemicals and intermediates. Its stability and reactivity make it suitable for large-scale chemical manufacturing processes.
作用机制
The mechanism by which Zinc,chloro(2-pyridiylmethyl)- exerts its effects involves the coordination of the zinc atom with nitrogen and chlorine atoms. This coordination facilitates the formation of new bonds by stabilizing transition states and intermediates during chemical reactions. The zinc atom acts as a Lewis acid, accepting electron pairs from nucleophiles and promoting bond formation.
相似化合物的比较
Similar Compounds
Zinc,chloro(2-pyridyl)-: Similar in structure but lacks the methyl group, affecting its reactivity and applications.
Zinc,chloro(2-pyridylmethyl)-: Similar but with different substituents on the pyridine ring, leading to variations in chemical behavior.
Zinc,chloro(2-pyridylmethyl)-: Another variant with different substituents, impacting its use in synthesis.
Uniqueness
Zinc,chloro(2-pyridiylmethyl)- is unique due to its specific structure, which allows for versatile reactivity in forming both carbon-carbon and carbon-nitrogen bonds. This makes it particularly valuable in organic synthesis compared to other zinc-based reagents.
属性
分子式 |
C6H6ClNZn |
|---|---|
分子量 |
192.9 g/mol |
IUPAC 名称 |
zinc;2-methanidylpyridine;chloride |
InChI |
InChI=1S/C6H6N.ClH.Zn/c1-6-4-2-3-5-7-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
InChI 键 |
SBULFARTIUECRB-UHFFFAOYSA-M |
规范 SMILES |
[CH2-]C1=CC=CC=N1.[Cl-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


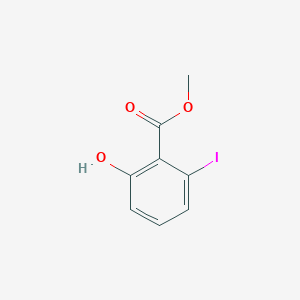
![Ethyl 6-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12098181.png)
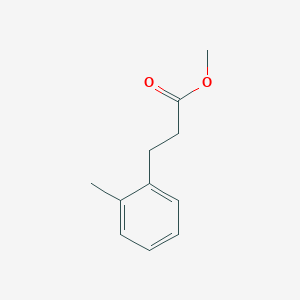


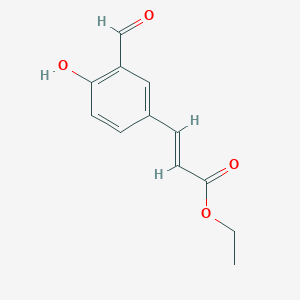
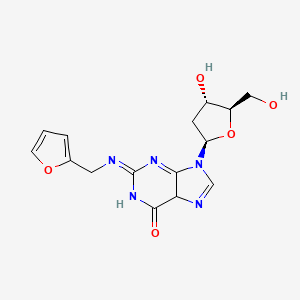

![2-{[(2-Hydroxyethyl)amino]methyl}-4-methoxyphenol](/img/structure/B12098224.png)
![(2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-phenylmethoxy-2H-1,3-benzoxaphosphol-2-yl]-4-phenylmethoxy-2H-1,3-benzoxaphosphole](/img/structure/B12098225.png)
![6-Trifluoromethyl-[1,5]naphthyridin-4-ol](/img/structure/B12098243.png)
![5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole](/img/structure/B12098244.png)

![N-[(2S)-4-[3-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide;hydrochloride](/img/structure/B12098256.png)
